Product packaging for Mephenytoin, (+)-(Cat. No.:CAS No. 70989-04-7)

Mephenytoin, (+)-

Cat. No.: B013647
CAS No.: 70989-04-7
M. Wt: 218.25 g/mol
InChI Key: GMHKMTDVRCWUDX-LBPRGKRZSA-N
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Description

(S)-Mephenytoin is a stereoisomer of the anticonvulsant mephenytoin, renowned for its critical role as a selective probe substrate for the cytochrome P450 2C19 (CYP2C19) enzyme. This compound is extensively utilized in pharmacological and toxicological research to phenotype CYP2C19 activity, a major enzyme responsible for the metabolism of a wide range of clinically important drugs, including proton pump inhibitors, antidepressants, and antiplatelet agents. The (S)-enantiomer is preferentially and rapidly hydroxylated by CYP2C19, whereas the (R)-enantiomer is metabolized more slowly by other pathways, making the racemic mixture and its individual isomers powerful tools for studying metabolic stereoselectivity. Researchers employ (S)-Mephenytoin to investigate drug-drug interactions, assess the impact of genetic polymorphisms (e.g., CYP2C19*2, *3) on enzyme function, and characterize the inhibitory or inductive potential of new chemical entities. Its application is fundamental in the fields of pharmacogenomics and personalized medicine, enabling the stratification of populations into poor, intermediate, extensive, and ultrarapid metabolizers. This detailed understanding of metabolic capacity aids in predicting drug efficacy, optimizing dosage regimens, and mitigating adverse drug reactions, making (S)-Mephenytoin an indispensable reagent for advancing drug discovery and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O2 B013647 Mephenytoin, (+)- CAS No. 70989-04-7

Properties

IUPAC Name

(5S)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHKMTDVRCWUDX-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046126
Record name (S)-Mephenytoin
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

70989-04-7
Record name (+)-Mephenytoin
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Record name Mephenytoin, (+)-
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Record name (S)-Mephenytoin
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Record name (5S)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione
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Record name MEPHENYTOIN, (+)-
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Pharmacological Mechanisms and Neurobiological Implications of S Mephenytoin

Molecular Targets and Receptor Interactions of (S)-Mephenytoin

The principal molecular target of mephenytoin (B154092), and by extension its active enantiomers, appears to be voltage-gated sodium channels drugbank.comncats.io. These channels are crucial for the initiation and propagation of action potentials in neurons nih.govdrugbank.com. While the mechanism of action of mephenytoin is not definitively established, research strongly suggests its main effect involves blocking these channels in a frequency-, use-, and voltage-dependent manner drugbank.comncats.io.

(S)-Mephenytoin, similar to its parent compound mephenytoin, modulates voltage-gated sodium channels, specifically targeting the sodium channel protein type 5 subunit alpha nih.govdrugbank.com. This modulation leads to a reduction in the repetitive firing of action potentials drugbank.comncats.io. By blocking these channels, (S)-Mephenytoin helps to stabilize the neuronal membrane against hyperexcitability drugbank.comncats.io. This action is thought to be similar to that of other hydantoin (B18101) derivatives used as anticonvulsants ontosight.ai.

The modulation of voltage-gated sodium channels by (S)-Mephenytoin directly impacts neuronal excitability. By limiting the influx of sodium ions, the compound raises the threshold for neuronal firing, making neurons less prone to becoming hyperexcitable drugbank.comncats.io. This stabilization of the membrane potential inhibits the spread of abnormal electrical discharges that characterize seizure activity drugbank.comncats.ioontosight.ai. Furthermore, mephenytoin is understood to reduce post-tetanic potentiation at synapses, a process that can contribute to the spread of seizure foci to adjacent brain areas drugbank.comncats.io. The loss of this potentiation helps to prevent the detonation of cortical seizure activity drugbank.comncats.io.

Neurochemical Effects of (S)-Mephenytoin

Beyond its direct effects on sodium channels, the neurochemical effects of (S)-Mephenytoin involve its influence on neuronal signaling and ion dynamics.

While the primary mechanism of action of mephenytoin is centered on sodium channel modulation, the broader neurochemical effects can indirectly involve neurotransmitter systems by altering neuronal firing patterns. Antiepileptic drugs, in general, can influence neurotransmitter systems such as glutamate (B1630785) and gamma-aminobutyric acid (GABA) to restore the balance between excitation and inhibition in the brain ddtjournal.combiotech-asia.org. Although specific detailed research findings solely focused on the direct impact of (S)-Mephenytoin on neurotransmitter release or receptor binding were not prominently found in the search results, the modulation of neuronal excitability inherently affects the release and signaling of neurotransmitters.

(S)-Mephenytoin's interaction with voltage-gated sodium channels leads to alterations in their dynamics, primarily affecting their open and inactivated states drugbank.comncats.io. This use-dependent block means that channels that are frequently opening, as occurs during rapid, hyperexcitable firing, are more likely to be blocked by the compound drugbank.comncats.io. This selective action on rapidly firing neurons is a key aspect of its anticonvulsant effect, allowing for the suppression of seizure activity without completely blocking normal neuronal function scispace.com.

Comparative Pharmacodynamics of (S)-Mephenytoin and its Enantiomers

In contrast, the (R)-enantiomer of mephenytoin is primarily metabolized by N-demethylation, producing the active metabolite nirvanol (B14652) (5-ethyl-5-phenylhydantoin) psu.eduwikidoc.orgcaymanchem.com. Nirvanol has a significantly longer half-life than mephenytoin and contributes substantially to the pharmacological effects during chronic administration psu.eduwikidoc.org.

The stereoselective metabolism of mephenytoin results in different dispositional characteristics for the two enantiomers psu.edu. While (S)-Mephenytoin is rapidly eliminated through oxidation, the (R)-enantiomer's metabolism to the long-acting nirvanol suggests that the (R)-enantiomer and its metabolite are likely responsible for a significant portion of the sustained anticonvulsant activity and potential for accumulation psu.edu. Studies comparing the pharmacodynamics of the individual enantiomers highlight these differences in metabolism and their implications for drug response psu.eduontosight.ai.

Pharmacokinetic and Metabolic Differences Between Mephenytoin Enantiomers

EnantiomerPrimary Metabolic PathwayMetabolizing Enzyme(s)Major Metabolite(s)Elimination SpeedContribution to Sustained Effect
(S)-Mephenytoin4'-HydroxylationCYP2C19(S)-4'-hydroxymephenytoinRapidLess significant
(R)-MephenytoinN-DemethylationPrimarily CYP2C9Nirvanol (5-ethyl-5-phenylhydantoin)SlowerMore significant

This table summarizes key differences in the metabolic fate and potential impact on sustained pharmacological activity between the (S) and (R) enantiomers of mephenytoin, based on the provided search results nih.govpsu.eduwikidoc.orgcaymanchem.com.

Detailed Research Findings on Stereoselective Metabolism

Research has demonstrated marked stereoselective differences in the metabolism of racemic mephenytoin in humans psu.edu. The (S)-enantiomer undergoes selective 4'-hydroxylation by CYP2C19 glpbio.comnih.govontosight.ai, while the (R)-enantiomer is primarily N-demethylated to form nirvanol psu.eduwikidoc.orgcaymanchem.com. Studies using liver microsomes have shown that extensive metabolizers of mephenytoin exhibit a much higher rate of (S)-mephenytoin hydroxylation compared to poor metabolizers, supporting the role of CYP2C19 in this stereoselective pathway einsteinmed.edu. The impaired formation of hydroxylated mephenytoin metabolites in individuals with genetic hydroxylation deficiency further supports the hypothesis that the formation of the (S)-mephenytoin arene oxide, a potential intermediate metabolite, is under genetic control via stereoselective aromatic hydroxylation science.gov.

Differential Effects on Seizure Models

Studies on the metabolism of mephenytoin in humans have shown a marked stereoselectivity in the 4'-hydroxylation of the phenyl ring of (S)-mephenytoin, mediated by the cytochrome P450 enzyme CYP2C19. ncats.ioglpbio.comnih.gov This metabolic pathway leads to the formation of 4-OH-Mephenytoin, which is then rapidly conjugated and eliminated. nih.govglpbio.com In contrast, the (R)-enantiomer is primarily metabolized by N-demethylation to form the pharmacologically active R-PEH. ncats.ionih.govglpbio.com The relatively slow N-demethylation of (S)-mephenytoin to R-PEH and its faster elimination as 4-OH-Mephenytoin mean that (S)-mephenytoin provides a negligible contribution to the circulating levels of the active hydantoins during chronic administration of the racemic drug. ncats.io

The difference in metabolic fate and the primary contribution of the (R)-enantiomer's metabolite (PEH) to the anticonvulsant effect imply that the direct pharmacological activity of (S)-mephenytoin on seizure pathways might be limited compared to its stereoisomer or the active metabolite. Research indicates that mephenytoin, as a class, may exert its anticonvulsant effects by stabilizing the threshold against hyperexcitability and inhibiting the spread of seizure activity, possibly by promoting sodium efflux from neurons and reducing posttetanic potentiation. drugbank.com However, the extent to which (S)-mephenytoin directly contributes to these neurobiological effects, independent of its metabolism, is not explicitly detailed in the provided search results concerning differential effects on seizure models. The focus remains on its distinct metabolic pathway compared to the (R)-enantiomer.

Stereoselective Interactions with Neural Pathways

The stereoselective interactions of (S)-mephenytoin with neural pathways are intrinsically linked to its distinct metabolic profile and, potentially, direct interactions with neuronal targets. While the primary anticonvulsant activity of mephenytoin is attributed to the metabolite of the (R)-enantiomer (PEH), the mere existence of stereoselective metabolism implies that the (S)-enantiomer interacts differently with the enzymatic machinery in the body, particularly cytochrome P450 enzymes, compared to the (R)-enantiomer. glpbio.comresearchgate.net

The highly stereoselective 4'-hydroxylation of (S)-mephenytoin is primarily catalyzed by CYP2C19. ncats.ioglpbio.comnih.gov This enzyme exhibits genetic polymorphism, leading to different metabolic capacities among individuals (extensive metabolizers vs. poor metabolizers). glpbio.comnih.gov The stereoselective metabolism arises from significant differences in the diastereomeric configuration of the complex formed between the chiral drug ((S)- or (R)-mephenytoin) and the enzyme (CYP2C19). glpbio.com This difference in spatial configuration dictates how each enantiomer is processed by the same enzyme, leading to distinct biochemical transformations. glpbio.com (S)-Mephenytoin undergoes aromatic hydroxylation, while (R)-mephenytoin undergoes oxidative N-demethylation, both mediated by CYP2C19 but through different reaction pathways. glpbio.com

While the search results emphasize the stereoselective metabolism of (S)-mephenytoin by CYP2C19, they also touch upon the potential neurobiological implications of this stereoselectivity. The primary site of action for mephenytoin appears to be the motor cortex, where it inhibits the spread of seizure activity. drugbank.com This is thought to involve the stabilization of the neuronal membrane against hyperexcitability, potentially through effects on sodium channels. drugbank.com Although the direct binding affinity or specific interaction of (S)-mephenytoin itself with these neuronal targets (like sodium channels) is not explicitly detailed in the provided text, the fact that its metabolic fate is so different from the active (R)-enantiomer metabolite suggests that their interactions with biological systems, including potential direct or indirect effects on neural pathways, would likely be stereoselective.

The difference in metabolism between the enantiomers is a critical aspect of their interaction with the body's systems. The rapid elimination of (S)-mephenytoin as 4-OH-Mephenytoin means that its systemic exposure and potential for interacting with neural pathways in its unmetabolized form are different from those of the (R)-enantiomer and its active metabolite PEH. ncats.ionih.govglpbio.com This metabolic stereoselectivity is a primary driver of the differential pharmacological profiles observed with the mephenytoin racemate.

Table 1: Metabolic Pathways of Mephenytoin Enantiomers

EnantiomerPrimary Metabolic PathwayEnzyme InvolvedMajor Metabolite(s)Pharmacological Activity of Metabolite
(S)-Mephenytoin4'-HydroxylationCYP2C194-OH-MephenytoinNegligible
(R)-MephenytoinN-DemethylationCYP2C195-phenyl-5-ethylhydantoin (PEH/Nirvanol)Active Anticonvulsant

Table 2: Stereoselective Metabolism by CYP2C19

SubstrateReaction CatalyzedStereoselectivityPrimary Enzyme
(S)-Mephenytoin4'-HydroxylationHighly SelectiveCYP2C19
(R)-MephenytoinN-DemethylationFavoredCYP2C19

Metabolism and Biotransformation of S Mephenytoin

Role of Cytochrome P450 Enzymes in (S)-Mephenytoin Metabolism

Cytochrome P450 enzymes are the principal catalysts in the oxidative metabolism of (S)-mephenytoin. medchemexpress.comglpbio.com These enzymes are a superfamily of heme proteins primarily located in the liver microsomes, responsible for the biotransformation of a wide array of endogenous and exogenous compounds, including many therapeutic agents. scbt.com The metabolism of (S)-mephenytoin by CYP enzymes leads to the formation of hydroxylated metabolites. glpbio.com

Primary Involvement of CYP2C19 in (S)-Mephenytoin 4'-Hydroxylation

The major metabolic pathway for (S)-mephenytoin is the 4'-hydroxylation of the phenyl ring, a reaction primarily catalyzed by the cytochrome P450 isoform CYP2C19. ncats.ioglpbio.comuni.lunih.govnih.govnih.gov CYP2C19 is also known as mephenytoin (B154092) 4-hydroxylase, highlighting its key role in this biotransformation. nih.govcaymanchem.com This hydroxylation is a critical step in the metabolic clearance of (S)-mephenytoin. ncats.io The activity of CYP2C19 towards (S)-mephenytoin is subject to genetic polymorphism, leading to significant inter-individual variability in metabolism. nih.govnih.govcenmed.com

Kinetic Analysis of CYP2C19-Mediated (S)-Mephenytoin Metabolism

Kinetic studies have investigated the characteristics of CYP2C19-mediated (S)-mephenytoin 4'-hydroxylation. The formation of 4'-hydroxymephenytoin from (S)-mephenytoin by human liver microsomes exhibits saturable kinetics. frontiersin.org Studies using pooled human liver microsomes from donors with different homozygous CYP2C19 diplotypes have shown varying maximal velocity rates (Vmax) for (S)-mephenytoin 4'-hydroxylation. frontiersin.orgresearchgate.net For instance, analysis of liver microsomes from donors with homozygous CYP2C191/1 (normal metabolizer) genotype shows measurable Vmax values for 4'-hydroxymephenytoin formation. frontiersin.orgresearchgate.net In contrast, individuals with the poor metabolizer phenotype, often associated with mutations like CYP2C192/2, exhibit significantly reduced or absent (S)-mephenytoin 4'-hydroxylation activity. nih.govnih.govresearchgate.net

Data from kinetic analysis of CYP2C19-catalyzed (S)-mephenytoin metabolism in human liver microsomes with different genotypes illustrate the impact of genetic polymorphism:

CYP2C19 GenotypePhenotype CategoryRelative Vmax for 4'-Hydroxymephenytoin Formation (vs. 1/1)
1/1Normal Metabolizer (NM)100%
1/2Intermediate Metabolizer (IM)Reduced
2/2Poor Metabolizer (PM)Markedly Reduced or Absent
17/17Ultrarapid Metabolizer (UM)Increased (in some studies)

Studies have also determined Michaelis-Menten parameters such as Km and Vmax for this reaction in human liver microsomes. frontiersin.orgnih.gov For example, Km values for the formation of 4'-hydroxymephenytoin from (S)-mephenytoin in human liver microsomes have been reported in the micromolar range. nih.gov

Influence of Cytochrome b5 on CYP2C19 Activity Towards (S)-Mephenytoin

Cytochrome b5, another hemoprotein found in the endoplasmic reticulum, has been shown to influence the activity of various CYP enzymes, including CYP2C19. nih.govacs.orgnih.gov In reconstituted systems containing purified CYP2C19, NADPH-cytochrome P450 reductase (POR), and lipid, the presence of cytochrome b5 can stimulate CYP2C19-catalyzed (S)-mephenytoin 4-hydroxylation. acs.orgnih.gov Research indicates that specific anionic residues on cytochrome b5, such as D58 and D65, are essential for this stimulation of CYP2C19 activity towards (S)-mephenytoin. nih.govacs.orgnih.gov Mutations in these residues can abolish the stimulatory effect. nih.govacs.orgnih.gov The phospholipid composition of the system can also significantly influence the interaction between cytochrome b5 and CYP2C19 and the resulting catalytic activity. nih.govacs.orgnih.gov

In the presence of cytochrome b5, the Km value for (S)-mephenytoin with purified cytochrome P-450 preparations has been reported. medchemexpress.comglpbio.com

Contribution of Other CYP Isoforms (e.g., CYP2C8, CYP2C9, CYP2B6, CYP1A2, CYP2D6) to (S)-Mephenytoin Metabolism

While CYP2C19 is the primary enzyme responsible for (S)-mephenytoin 4'-hydroxylation, other CYP isoforms may also contribute to its metabolism, albeit to a lesser extent. Studies using recombinant human CYP enzymes and human liver microsomes have investigated the involvement of various isoforms. uni.lunih.govnih.gov

Expressed recombinant CYP2C9 and CYP2C18 have shown very low activity towards (S)-mephenytoin 4'-hydroxylation compared to CYP2C19. nih.gov Their metabolism of (S)-mephenytoin was also found to be not stereospecific for the S-enantiomer. nih.gov CYP2C8 has exhibited very little mephenytoin 4'-hydroxylase activity. nih.gov

The involvement of CYP1A2 in the oxidative metabolism of (S)-mephenytoin has also been suggested, with studies showing that inhibitors of CYP1A2 can significantly inhibit 4'-hydroxymephenytoin formation in vitro. nih.govnih.gov However, expressed CYP1A2 alone did not form 4'-hydroxymephenytoin in some studies. nih.govnih.gov

CYP2D6 does not appear to play a significant role in the metabolism of (S)-mephenytoin, as microsomes containing expressed CYP2D6 did not form 4'-hydroxymephenytoin. nih.gov

Stereoselective Metabolism of (S)-Mephenytoin versus (R)-Mephenytoin

The metabolism of mephenytoin, administered as a racemic mixture of (R)- and (S)-enantiomers, is characterized by marked stereoselectivity. ncats.ioglpbio.comcaymanchem.compsu.edunih.gov The two enantiomers are metabolized differently, leading to significant differences in their pharmacokinetic disposition. ncats.ioglpbio.comnih.gov

The primary metabolic difference lies in the 4'-hydroxylation pathway. (S)-Mephenytoin undergoes extensive 4'-hydroxylation, primarily catalyzed by CYP2C19. glpbio.comuni.lunih.govnih.govacs.org This reaction is highly stereoselective for the (S)-enantiomer. ncats.ioglpbio.comnih.gov In contrast, the (R)-enantiomer of mephenytoin is poorly hydroxylated at the 4'-position. ncats.ioeinsteinmed.edu

Another metabolic pathway for mephenytoin is N-demethylation, which produces the metabolite nirvanol (B14652) (5-phenyl-5-ethylhydantoin). ncats.ioglpbio.comwikipedia.org This pathway is less stereoselective compared to 4'-hydroxylation, although some differences may exist. ncats.ioeinsteinmed.edu However, the 4'-hydroxylation of (S)-mephenytoin is a much faster and more significant elimination route for the (S)-enantiomer than N-demethylation. ncats.io

The marked stereoselectivity in 4'-hydroxylation results in a rapid clearance of (S)-mephenytoin, while the (R)-enantiomer is metabolized more slowly, primarily via N-demethylation to form (R)-nirvanol. ncats.ionih.gov This leads to a significant accumulation of (R)-nirvanol during chronic administration of racemic mephenytoin, while (S)-mephenytoin contributes negligibly to the circulating hydantoins. ncats.io

Formation of (S)-4'-Hydroxymephenytoin

The stereoselective 4'-hydroxylation of (S)-mephenytoin results in the formation of (S)-4'-hydroxymephenytoin. uni.lunih.govacs.org This metabolite is the major product of (S)-mephenytoin metabolism catalyzed by CYP2C19. glpbio.comuni.lucaymanchem.com The formation of (S)-4'-hydroxymephenytoin is significantly impaired in individuals who are poor metabolizers of mephenytoin due to genetic defects in CYP2C19. ncats.ionih.govnih.gov The hydroxylation at the 4'-position of the phenyl ring involves the retention of the tritium (B154650) label in studies using labeled (S)-mephenytoin, implying an NIH shift during the aromatic hydroxylation. psu.edu

N-Demethylation Pathway and Nirvanol Formation

The N-demethylation of (S)-Mephenytoin results in the formation of Nirvanol (5-ethyl-5-phenylhydantoin). nih.govwikipedia.orgwikipedia.org This pathway is one of the two major metabolic routes for mephenytoin. While the aromatic hydroxylation pathway exhibits a significant genetic polymorphism, the N-demethylation pathway generally remains unaffected by this specific polymorphism. einsteinmed.edu

Research using human liver microsomes and recombinant enzymes has identified the cytochrome P450 isoforms responsible for this transformation. Studies indicate that CYP2B6 and CYP2C9 are involved in the N-demethylation of (S)-Mephenytoin to Nirvanol. nih.gov Specifically, CYP2B6 appears to be the primary catalyst for this reaction, particularly at higher substrate concentrations, while CYP2C9 contributes at lower concentrations. nih.govpsu.edu

The formation of Nirvanol from (S)-Mephenytoin can be represented as follows:

(S)-Mephenytoin --(CYP2B6, CYP2C9)--> Nirvanol + Formaldehyde

Enzyme Kinetics and Metabolic Pathways of (S)-Mephenytoin

The metabolic pathways of (S)-Mephenytoin, particularly the 4'-hydroxylation and N-demethylation, have been characterized through enzyme kinetic studies. These studies provide insights into the affinity of enzymes for (S)-Mephenytoin and the maximum rates of metabolite formation.

Michaelis-Menten Kinetics for (S)-Mephenytoin Hydroxylation

The 4'-hydroxylation of (S)-Mephenytoin is primarily catalyzed by CYP2C19, an enzyme known for its significant genetic polymorphism. caymanchem.comapexbt.comnih.gov Kinetic analyses of this reaction in human liver microsomes have demonstrated Michaelis-Menten kinetics. Studies have reported Km values for (S)-Mephenytoin 4'-hydroxylation in the micromolar range, reflecting the affinity of CYP2C19 for this substrate. For instance, a Km of 35.7 µM and a Vmax of 20.1 pmol/min/mg microsomal protein have been reported for the formation of 4-hydroxy-(S)-mephenytoin. researchgate.net Another study using human liver microsomal preparations reported a Km of 0.1 mM and a Vmax of 0.23 nmol 4-hydroxymephenytoin (B14861) formed/min/nmol cytochrome P-450. nih.gov

Variations in CYP2C19 genotype significantly impact the kinetics of (S)-Mephenytoin 4'-hydroxylation. Poor metabolizers of mephenytoin exhibit altered kinetic parameters, including increased Km and decreased Vmax for (S)-mephenytoin hydroxylation in liver microsomes, along with a loss of stereoselectivity for the hydroxylation of mephenytoin enantiomers. einsteinmed.edu

Identification of Metabolites and their Research Significance

The primary metabolites of (S)-Mephenytoin are 4'-hydroxymephenytoin and Nirvanol. wikipedia.orgcaymanchem.comcenmed.comguidetopharmacology.org

4'-Hydroxymephenytoin: This is the major metabolite formed via aromatic hydroxylation, primarily catalyzed by CYP2C19. caymanchem.comapexbt.comnih.gov The formation of 4'-hydroxymephenytoin is subject to significant genetic polymorphism, making (S)-Mephenytoin a probe substrate for CYP2C19 activity. glpbio.comcreative-bioarray.com The presence and levels of this metabolite in biological samples are crucial for phenotyping individuals based on their CYP2C19 metabolizer status (e.g., extensive metabolizers vs. poor metabolizers). caymanchem.comcaymanchem.comcenmed.com

Nirvanol: Formed via N-demethylation, primarily by CYP2B6 and CYP2C9. nih.gov Nirvanol is pharmacologically active and has a longer half-life than the parent compound, contributing to the sustained effects and potential toxicity of mephenytoin. psu.eduwikipedia.org

The identification and quantification of these metabolites are essential for understanding the pharmacokinetics of (S)-Mephenytoin, assessing inter-individual variability in metabolism, and investigating drug-drug interactions involving the enzymes responsible for their formation. nih.gov

In Vitro and In Vivo Metabolism Studies of (S)-Mephenytoin

Research into the metabolism of (S)-Mephenytoin has extensively utilized both in vitro and in vivo study designs to elucidate its metabolic pathways and the enzymes involved. mims.com

Use of Human Liver Microsomes and Recombinant Enzymes in Research

Human liver microsomes are a widely used in vitro system for studying drug metabolism. These preparations contain a rich array of drug-metabolizing enzymes, including the cytochrome P450 enzymes. Studies using human liver microsomes have been instrumental in identifying the specific CYP isoforms involved in (S)-Mephenytoin metabolism, characterizing the kinetics of these reactions, and investigating the impact of genetic polymorphisms. nih.govcaymanchem.com For example, studies with human liver microsomes from individuals with different CYP2C19 genotypes have clearly demonstrated the role of CYP2C19 in (S)-Mephenytoin 4'-hydroxylation and the kinetic differences between metabolizer phenotypes. einsteinmed.eduresearchgate.net

Recombinant enzymes, where specific human CYP isoforms are expressed in host systems (such as yeast or cell lines), are also valuable tools. nih.gov They allow researchers to study the activity of a single enzyme in isolation, confirming the role of specific CYPs in metabolizing (S)-Mephenytoin and its enantiomers without the complexity of other enzymes present in liver microsomes. Studies using recombinant CYP2C19 have confirmed its stereoselective hydroxylation of (S)-Mephenytoin. nih.govnih.gov Recombinant CYP2B6 and CYP2C9 have been used to confirm their roles in N-demethylation. nih.gov

The addition of cofactors like NADPH and cytochrome b5 is often necessary in reconstituted systems using purified or recombinant enzymes to ensure optimal metabolic activity. researchgate.netnih.gov

Analytical Methodologies for Metabolite Quantification (e.g., GC, LC-MS/MS)

Accurate quantification of (S)-Mephenytoin and its metabolites in biological samples is crucial for metabolism studies. Various analytical methodologies have been developed and employed for this purpose. glpbio.comwikipedia.orgcreative-bioarray.com

Gas Chromatography (GC): Historically, gas chromatography, often coupled with flame ionization detection (FID) or mass spectrometry (MS), has been used to quantify mephenytoin and its metabolites. nih.gov GC methods typically require derivatization of the analytes to make them volatile. A gas chromatographic assay method was developed to measure p-hydroxylation and N-demethylation of mephenytoin. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique widely used in modern drug metabolism studies. researchgate.net This method involves separating the compounds by liquid chromatography before their detection and quantification by tandem mass spectrometry. LC-MS/MS allows for the simultaneous quantification of parent drug and multiple metabolites, often with minimal sample preparation compared to GC. It is particularly useful for quantifying metabolites in complex biological matrices like plasma and urine. researchgate.net UPLC-MS/MS assays have been developed for the quantification of mephenytoin metabolites. caymanchem.com

These analytical techniques enable researchers to determine metabolite profiles, assess enzyme kinetics, and investigate the impact of genetic and environmental factors on (S)-Mephenytoin metabolism in both in vitro and in vivo settings.

Genetic Polymorphism of S Mephenytoin Metabolism: Cyp2c19 Phenotyping

CYP2C19 Genetic Polymorphism and its Impact on (S)-Mephenytoin Metabolism

Genetic variations within the CYP2C19 gene result in altered enzymatic activity, directly affecting the metabolism of (S)-mephenytoin. hee.nhs.uknih.govmdpi.comomjournal.orgchildrensmn.orgfrontiersin.orgdovepress.comnih.govnih.govmdpi.comunair.ac.idbiorxiv.org These variations are often described as CYP2C19 alleles, with the CYP2C191 allele representing the wild-type, or fully functional, enzyme. hee.nhs.ukjournal-dtt.orgbioline.org.br Other alleles carry mutations that lead to reduced, absent, or, in some cases, increased enzyme activity. hee.nhs.ukmdpi.comchildrensmn.orgfrontiersin.orgjournal-dtt.org The individual's combination of CYP2C19 alleles (genotype) determines their metabolic phenotype for (S)-mephenytoin. hee.nhs.ukmdpi.comresearchgate.net

Identification of Poor Metabolizer (PM) Phenotype

The poor metabolizer (PM) phenotype is characterized by a significantly reduced or absent capacity to metabolize (S)-mephenytoin via the CYP2C19 enzyme. hee.nhs.ukmdpi.comomjournal.orgchildrensmn.orgfrontiersin.orgnih.govbioline.org.brnih.govwikidoc.org This phenotype is typically associated with carrying two copies of loss-of-function CYP2C19 alleles. hee.nhs.ukchildrensmn.orgfrontiersin.orgdovepress.comnih.gov The PM phenotype for (S)-mephenytoin metabolism is inherited in an autosomal recessive fashion. researchgate.netnih.gov

The frequency of the PM phenotype for (S)-mephenytoin shows considerable interethnic variation. researchgate.netnih.govdrugbank.comnih.govcapes.gov.bromjournal.orgbioline.org.brnih.govdovepress.com Oriental populations generally exhibit a higher frequency of the PM phenotype (ranging from approximately 13% to 23%) compared to Caucasian populations (approximately 2% to 5%). researchgate.netnih.govdrugbank.comnih.govcapes.gov.bromjournal.orgbioline.org.brnih.govdovepress.com Studies have reported PM frequencies of 18-23% in Japanese, 15-17% in Chinese, and 12-16% in Koreans. omjournal.orgbioline.org.br In contrast, the frequency in Caucasians is typically around 2-5%. drugbank.comnih.govcapes.gov.bromjournal.orgbioline.org.brnih.gov

Data on the frequency of the poor metabolizer phenotype in various populations:

PopulationFrequency of Poor Metabolizers (PMs)Source
Caucasian2-5% drugbank.comnih.govcapes.gov.bromjournal.orgbioline.org.brnih.gov
Oriental13-23% drugbank.comnih.govcapes.gov.bromjournal.orgnih.gov
Japanese18-23% omjournal.orgbioline.org.br
Chinese15-17% omjournal.orgbioline.org.br
Korean12-16% omjournal.orgjournal-dtt.orgbioline.org.br
Ethiopian5.2% nih.govresearchgate.net
Saudi ArabianLow (2 out of 97 in one study) nih.gov
Filipino23% (in one study) nih.gov
African American4.05% (in one study, based on clopidogrel) dovepress.com

Phenotyping for (S)-mephenytoin metabolism can be performed by measuring the urinary (S)-mephenytoin to (R)-mephenytoin ratio after administration of racemic mephenytoin (B154092). nih.govresearchgate.net Alternatively, the 4'-hydroxylation index in urine can be used. nih.gov

Distinction Between Extensive Metabolizers (EMs) and Poor Metabolizers (PMs)

Individuals are broadly classified into different metabolizer phenotypes based on their CYP2C19 activity, including extensive metabolizers (EMs) and poor metabolizers (PMs). hee.nhs.ukmdpi.comchildrensmn.orgwikidoc.org Extensive metabolizers, also referred to as normal metabolizers (NMs), possess at least one functional CYP2C19*1 allele, resulting in normal or high enzyme activity and efficient metabolism of (S)-mephenytoin. hee.nhs.ukmdpi.comfrontiersin.orgjournal-dtt.orgpharmgkb.org In EMs, the metabolic pathways for (S)- and (R)-mephenytoin differ considerably. nih.gov

Poor metabolizers (PMs), on the other hand, have significantly impaired or absent CYP2C19 enzymatic activity, typically due to carrying two loss-of-function alleles. hee.nhs.ukchildrensmn.orgfrontiersin.orgdovepress.comnih.gov This leads to a delay in the metabolism of (S)-mephenytoin. frontiersin.org In PMs, the metabolic pathways for (S)- and (R)-mephenytoin are similar. nih.gov

Intermediate metabolizers (IMs) represent a phenotype with reduced enzyme activity, usually possessing one functional allele and one loss-of-function allele (e.g., 1/2 or 1/3 genotype). hee.nhs.ukmdpi.comfrontiersin.orgdovepress.comjournal-dtt.org Rapid metabolizers (RMs) and ultra-rapid metabolizers (UMs) have increased or overactive enzyme activity, often associated with the CYP2C19*17 allele. hee.nhs.ukmdpi.comfrontiersin.orgjournal-dtt.org

The distinction between EMs and PMs is crucial as it predicts the rate of (S)-mephenytoin metabolism and can influence drug response. childrensmn.orgfrontiersin.org Genotyping for key CYP2C19 alleles has shown concordance with phenotyping results, indicating its utility in identifying PMs. nih.govnih.gov

Molecular Basis of CYP2C19 Polymorphism Affecting (S)-Mephenytoin Hydroxylation

The genetic polymorphism in CYP2C19 that affects (S)-mephenytoin hydroxylation is primarily due to specific mutations within the gene sequence. researchgate.netnih.govnih.govchildrensmn.orgnih.govnih.govmdpi.comunair.ac.idbioline.org.brresearcherslinks.comfarmaciajournal.comfrontiersin.org These mutations lead to the production of non-functional or reduced-function enzyme variants. researchgate.netnih.govchildrensmn.orgdovepress.comnih.govnih.gov The most common defective alleles are CYP2C192 and CYP2C193, which account for a large proportion of the poor metabolizer phenotype in various populations. drugbank.comnih.govfrontiersin.orgnih.govjournal-dtt.orgbioline.org.brnih.govfarmaciajournal.comfrontiersin.org

CYP2C19*2 Allele: G→A Mutation in Exon 5

The CYP2C192 allele is the most prevalent loss-of-function variant of the CYP2C19 gene. frontiersin.orgnih.govnih.govjournal-dtt.orgbioline.org.brdovepress.comfarmaciajournal.comfrontiersin.org It is caused by a single base pair mutation (G to A transition) at position 681 in exon 5 (rs4244285). researchgate.netnih.govnih.govnih.govbioline.org.brdovepress.comfarmaciajournal.comspandidos-publications.com This mutation creates an aberrant splice site. researchgate.netnih.govnih.govnih.govdovepress.comfarmaciajournal.com The resulting altered splicing of the mRNA leads to a frameshift starting at amino acid 215 and introduces a premature stop codon 20 amino acids downstream. researchgate.netnih.govnih.govnih.gov This ultimately results in a truncated, non-functional CYP2C19 protein. researchgate.netnih.govnih.gov The CYP2C192 allele accounts for a significant percentage of defective alleles in both Oriental (approximately 75%) and Caucasian (approximately 85-93%) poor metabolizers. bioline.org.brnih.gov

CYP2C19*3 Allele: G→A Mutation in Exon 4

The CYP2C193 allele is another significant loss-of-function variant, particularly common in Asian populations. nih.govnih.govmdpi.comunair.ac.idjournal-dtt.orgbioline.org.brresearcherslinks.comfarmaciajournal.comfrontiersin.orgspandidos-publications.comnih.gov This allele is characterized by a single base pair mutation (G to A transition) at position 636 in exon 4 (rs4986893). nih.govnih.govmdpi.comunair.ac.idbioline.org.brdovepress.comresearcherslinks.comfarmaciajournal.comspandidos-publications.comnih.gov This mutation creates a premature stop codon (Trp212 to Ter). nih.govnih.govunair.ac.idresearcherslinks.comfarmaciajournal.comnih.gov Similar to CYP2C192, this results in a truncated and non-functional protein. nih.govnih.govmdpi.comunair.ac.idfarmaciajournal.com While CYP2C19*3 accounts for approximately 25% of inactive forms in Oriental populations, it is considerably rarer in Caucasians. nih.govbioline.org.brfarmaciajournal.com

Ethnic and Inter-racial Differences in (S)-Mephenytoin Metabolism Polymorphism

Significant ethnic and inter-racial differences exist in the prevalence of CYP2C19 polymorphism, particularly concerning the poor metabolizer phenotype. nih.govnih.govnih.govnih.govomjournal.orgomjournal.org These differences have been well-documented across various populations. nih.govnih.govnih.govnih.govomjournal.orgomjournal.org

Prevalence of Poor Metabolizer Phenotype Across Diverse Populations

The prevalence of the CYP2C19 poor metabolizer phenotype varies considerably among different ethnic and racial groups. In Caucasian populations, the frequency of poor metabolizers is typically reported to be between 2% and 5%. nih.govnih.govomjournal.orghelsinki.fi However, studies have shown a range from 0.9% to 7.7% in Caucasians of European descent. nih.gov

In contrast, East Asian populations, such as Japanese, Chinese, and Koreans, exhibit a significantly higher prevalence of the poor metabolizer phenotype. nih.govomjournal.org Studies have indicated that 18-23% of Japanese, 15-17% of Chinese, and 12-16% of Koreans express the poor metabolizer phenotype. omjournal.org The frequency of defective CYP2C19 alleles, particularly CYP2C192 and CYP2C193, is higher in these populations. nih.govnih.govomjournal.orgbioline.org.br CYP2C192 is the major defective allele in East Asians, accounting for about 75% of defective alleles, while CYP2C193 comprises approximately 25%. omjournal.org

Populations of African descent also show variability in the prevalence of the poor metabolizer phenotype, with reported frequencies ranging from 1.0% to 35.4%. nih.gov A meta-analysis indicated that Black Africans have a higher frequency of the CYP2C19 PM phenotype (5.1%) compared to African-Americans (1.4%). nih.gov For example, 5.2% of Ethiopians were identified as poor metabolizers of S-mephenytoin. medrxiv.org In a Malaysian population study, the prevalence of poor metabolizers by phenotyping was 14.1%, with genotypic prevalence rates varying among ethnic groups: 5.6% in Malays, 19.1% in Chinese, and 10.0% in Indian subjects. nih.gov

The prevalence of the poor metabolizer phenotype is even more common in some populations in Polynesia and Micronesia, with a high incidence (38–79%) reported in certain Vanuatu islands in eastern Melanesia. nih.gov

The primary genetic defects responsible for the poor metabolizer phenotype are mutations in the CYP2C19 gene, with CYP2C192 and CYP2C193 being the most common defective alleles. nih.govnih.govomjournal.orgbioline.org.br CYP2C192 is a single-base pair mutation in exon 5, while CYP2C193 is a guanine (B1146940) to adenine (B156593) mutation in exon 4, creating a premature stop codon. nih.govhelsinki.fifrontiersin.org These two alleles account for almost all poor metabolizers in Asian and Black African populations. nih.gov In Caucasians, CYP2C192 accounts for a large percentage of defective alleles, though other mutations like CYP2C194, CYP2C195, CYP2C197, and CYP2C198 also contribute to the poor metabolizer phenotype. nih.govhelsinki.fifrontiersin.org

Here is a summary of the approximate prevalence of the CYP2C19 poor metabolizer phenotype across different populations:

PopulationApproximate Prevalence of Poor MetabolizersSource(s)
Caucasian2-5% (range 0.9-7.7%) nih.govnih.govomjournal.orghelsinki.finih.gov
Japanese18-23% nih.govomjournal.org
Chinese15-17% omjournal.org
Korean12-16% omjournal.org
Black African3.4-6.8% (meta-analysis), 5.1% (vs African-Americans) nih.gov
Ethiopian5.2% medrxiv.org
African-American0-2.7% (meta-analysis), 1.4% (vs Black Africans) nih.gov
Malaysian (overall)14.1% (phenotyping) nih.gov
Malaysian (Malay)5.6% (genotyping) nih.gov
Malaysian (Chinese)19.1% (genotyping) nih.gov
Malaysian (Indian)10.0% (genotyping) nih.gov
Vanuatu Islands38-79% nih.gov

Pharmacogenetic Implications for Population-Specific Drug Responses

The ethnic and inter-racial differences in CYP2C19 polymorphism have significant pharmacogenetic implications, leading to population-specific variations in drug responses. omjournal.orgomjournal.org Since CYP2C19 metabolizes a variety of clinically important drugs, including antidepressants, benzodiazepines, and proton pump inhibitors, variations in its activity can influence drug effectiveness and the likelihood of adverse effects. nih.govnih.govhelsinki.fimedrxiv.orgfarmaciajournal.com

Individuals who are poor metabolizers may experience higher plasma concentrations of drugs metabolized by CYP2C19, potentially leading to increased efficacy or a higher risk of dose-related adverse events. Conversely, individuals with increased CYP2C19 activity, such as ultrarapid metabolizers (often associated with the CYP2C1917 allele), may have lower drug concentrations and potentially reduced efficacy. medrxiv.orgresearchgate.net

Understanding the prevalence of CYP2C19 phenotypes within specific populations is crucial for optimizing drug therapy and implementing personalized medicine approaches. researchgate.net This knowledge can help guide drug selection and dosage adjustments to improve treatment outcomes and minimize adverse reactions in diverse patient populations. omjournal.orgmedrxiv.org

(S)-Mephenytoin as a Probe for CYP2C19 Phenotyping

(S)-Mephenytoin has been widely used as a probe drug to assess CYP2C19 metabolic activity and determine an individual's phenotype (extensive or poor metabolizer). cenmed.comnih.govnih.govresearchgate.netnih.govnih.gov The 4'-hydroxylation of (S)-Mephenytoin is primarily catalyzed by CYP2C19, making it a suitable substrate for phenotyping. cenmed.comnih.gov

Methodologies for CYP2C19 Phenotyping Using (S)-Mephenytoin

CYP2C19 phenotyping using (S)-Mephenytoin typically involves administering a dose of the drug and then measuring the concentrations of (S)-Mephenytoin and its 4'-hydroxylated metabolite, (S)-4'-hydroxymephenytoin, in biological samples, most commonly urine. nih.govresearchgate.netnih.gov The ratio of the parent drug to the metabolite, or the metabolic ratio (often the urinary (S)-Mephenytoin to (R)-Mephenytoin ratio or the 4'-hydroxylation index), is used to classify individuals into different metabolizer phenotypes. nih.govnih.gov

One common method involves measuring the urinary (S)-Mephenytoin to (R)-Mephenytoin ratio after administration of racemic mephenytoin. nih.gov Another approach utilizes the urinary excretion of the 4'-hydroxymephenytoin metabolite. nih.gov Cumulative urinary excretion of 4'-hydroxymephenytoin collected over a specific time period (e.g., 0-12 hours post-administration) has been found to be a sensitive and reproducible metric for CYP2C19 activity. nih.gov Beta-glucuronidase pre-treatment of urine samples can also be employed to improve the accuracy of metabolite measurement. nih.gov

While the urinary S/R-ratio has been used, its reliability as a quantitative index of CYP2C19 activity without further research has been questioned due to intra-individual variation. nih.gov Acidification of urine samples can confirm the phenotype in extensive metabolizers by increasing the S/R-ratio. nih.gov

Clinical Utility and Reproducibility of (S)-Mephenytoin Phenotyping

(S)-Mephenytoin phenotyping has demonstrated clinical utility in identifying individuals with impaired CYP2C19 metabolism, which can inform drug prescribing decisions for other CYP2C19 substrates. cenmed.com It has been considered a safe drug for CYP2C19 phenotyping. nih.govresearchgate.net

The intra-individual reproducibility of the mephenytoin phenotyping procedure has been estimated to be around 28%. nih.govresearchgate.net While generally reproducible, some individuals may show large intra-individual differences in the S/R-ratio, potentially leading to incorrect phenotype classification in rare cases. nih.gov The stability of the S/R-ratio in samples following storage has also been evaluated, with observations of increased ratios in extensive metabolizers over time, which could potentially lead to misclassification. nih.govresearchgate.net

Comparison with Other CYP2C19 Probe Drugs

(S)-Mephenytoin was one of the first probe drugs used for CYP2C19 phenotyping, but other drugs metabolized by CYP2C19, such as omeprazole (B731), proguanil (B194036), and fluoxetine, have also been utilized. nih.govnih.govnih.govhelsinki.fifarmaciajournal.comunil.ch

Omeprazole, a proton pump inhibitor, is extensively metabolized by CYP2C19 and has become a widely used alternative probe drug for CYP2C19 phenotyping. nih.govhelsinki.fiunil.chnih.gov Compared to mephenytoin, omeprazole is generally considered safer and better tolerated, making it a more practical choice for routine phenotyping. unil.ch Omeprazole metabolism is also stereoselective and involves the formation of 5-hydroxyomeprazole. unil.ch

Proguanil, an antimalarial drug, is another substrate of CYP2C19 and has been used for phenotyping. nih.govnih.govnih.govhelsinki.fiwikipedia.orgmims.commims.comuni.lu However, some research suggests that proguanil may not be as suitable an alternative to (S)-Mephenytoin as a probe drug for CYP2C19 genetic polymorphism, potentially due to the involvement of other CYP isoforms like CYP3A4 in its metabolism. nih.gov

Fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), is also metabolized by CYP2C19. helsinki.fifishersci.camims.comwikidoc.orgfishersci.canih.goviu.edu Studies have investigated its use in assessing CYP2C19 activity, and it can inhibit CYP2C19. iu.edu

While (S)-Mephenytoin is considered a sensitive CYP2C19 substrate, the availability of clinical data with differing CYP2C19 phenotypes may be limited compared to other probes like omeprazole and lansoprazole, which are noted as clinical index substrates by the FDA. mdpi.com

Drug Drug Interactions Involving S Mephenytoin

(S)-Mephenytoin as a Substrate and Its Interaction with CYP Inhibitors and Inducers

(S)-Mephenytoin is primarily metabolized in the human liver via 4'-hydroxylation, a reaction catalyzed almost exclusively by the polymorphic enzyme CYP2C19. pharmgkb.org This makes its metabolism a sensitive indicator of CYP2C19 function and highly vulnerable to interactions with drugs that inhibit or induce this specific isozyme. pharmgkb.orgnih.gov

The metabolism of (S)-Mephenytoin can be significantly hindered by a variety of compounds that act as inhibitors of CYP2C19. This inhibition leads to decreased clearance and increased plasma concentrations of (S)-Mephenytoin, potentially altering its therapeutic effect.

Notably, Cannabidiol (CBD), a major non-intoxicating constituent of cannabis, has been identified as a potent inhibitor of CYP2C19. nih.govresearchgate.net In vitro studies using human liver microsomes and recombinant CYP2C19 have demonstrated that CBD inhibits (S)-Mephenytoin 4'-hydroxylase activity in a concentration-dependent manner. researchgate.net The mechanism involves competitive inhibition, where CBD directly competes with (S)-Mephenytoin for the active site of the enzyme. nih.gov Research has shown that the two free phenolic hydroxyl groups in the resorcinol (B1680541) moiety of the CBD molecule are important for this potent inhibitory activity. researchgate.net

Other compounds have also been shown to inhibit the 4'-hydroxylation of (S)-Mephenytoin. These include the proton pump inhibitor omeprazole (B731), the benzodiazepine (B76468) diazepam, and the antifungal agent fluconazole (B54011). nih.govnih.gov The table below summarizes the inhibitory effects of various compounds on (S)-Mephenytoin metabolism.

Table 1: Inhibitors of (S)-Mephenytoin 4'-Hydroxylation (CYP2C19)

Inhibiting Compound Type of Inhibition Key Findings Reference(s)
Cannabidiol (CBD) Competitive Potently inhibits CYP2C19-mediated metabolism. IC50 values of 2.51 µM in recombinant CYP2C19 and 8.70 µM in human liver microsomes. researchgate.net
Omeprazole Competitive A known potent CYP2C19 inhibitor that significantly inhibits (S)-Mephenytoin metabolism. nih.govnih.gov
Ticlopidine Mechanism-based An antiplatelet agent that is a strong, time-dependent inhibitor of CYP2C19. fda.gov
Fluconazole Competitive An antifungal agent known to be a moderate inhibitor of CYP2C19. amazonaws.com
Furafylline Competitive Primarily a CYP1A2 inhibitor, but also shows significant inhibition of (S)-Mephenytoin 4'-hydroxylation, suggesting some role of CYP1A2. nih.gov

| Sulphaphenazole | Competitive | A specific inhibitor of CYP2C9 that also demonstrates inhibitory effects on (S)-Mephenytoin metabolism. | nih.gov |

IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

Enzyme induction is a process where a drug increases the synthesis of a metabolic enzyme, leading to an accelerated rate of metabolism for drugs broken down by that enzyme. youtube.com For (S)-Mephenytoin, induction of CYP2C19 can significantly increase its clearance, reducing its plasma concentration and potentially diminishing its clinical efficacy. auckland.ac.nzmdedge.com

The antibiotic rifampicin (B610482) is a classic and potent inducer of various CYP enzymes, including CYP2C19. fda.govnih.gov Studies in healthy volunteers classified as extensive metabolizers for CYP2C19 showed that treatment with rifampicin caused a substantial increase in the metabolism of (S)-Mephenytoin. nih.gov This was evidenced by a three- to eightfold increase in the urinary R/S ratio of mephenytoin (B154092) and a 40% to 180% increase in the urinary excretion of the 4'-hydroxy metabolite. nih.gov Importantly, this inductive effect was not observed in individuals who were poor metabolizers, as they lack functional CYP2C19 enzymes to induce. nih.gov

Other drugs, particularly older antiepileptic agents like phenobarbital (B1680315) and phenytoin, are also known to be broad-spectrum enzyme inducers that can increase the activity of CYP2C enzymes. auckland.ac.nznih.gov

Table 2: Inducers of (S)-Mephenytoin Metabolism (CYP2C19)

Inducing Compound Mechanism Effect on (S)-Mephenytoin Reference(s)
Rifampicin Increased CYP2C19 synthesis 3- to 8-fold increase in the 0-8 h urinary R/S ratio; 40-180% increase in 4'-hydroxy metabolite excretion in extensive metabolizers. nih.gov
Phenobarbital Increased CYP2C enzyme synthesis Known to induce CYP2C enzymes, expected to increase the metabolism of (S)-Mephenytoin. auckland.ac.nz

| Phenytoin | Increased CYP2C enzyme synthesis | Induces a range of CYP isozymes, including those in the CYP2C family, leading to enhanced metabolism of substrates. | amazonaws.comauckland.ac.nz |

Impact of (S)-Mephenytoin on the Metabolism of Other Drugs

While often viewed as a victim of drug interactions, (S)-Mephenytoin can also act as a perpetrator by inhibiting the metabolism of other drugs that are substrates of CYP2C19.

By competing for the same enzyme, (S)-Mephenytoin can inhibit the metabolic clearance of other CYP2C19 substrates. This can lead to elevated plasma levels of the co-administered drug, potentially causing toxicity. An in vivo study demonstrated this interaction with mephobarbital, another anticonvulsant metabolized by CYP2C19. nih.gov When mephenytoin was administered with mephobarbital, the plasma levels and area under the curve (AUC) of S-mephobarbital increased, confirming competitive inhibition at the enzyme level. nih.gov

Similarly, interactions are expected with other drugs primarily cleared by CYP2C19.

Omeprazole: The metabolism of this proton pump inhibitor is highly correlated with (S)-Mephenytoin hydroxylation, confirming their shared pathway via CYP2C19. nih.gov Co-administration would likely see (S)-Mephenytoin inhibiting omeprazole metabolism.

Diazepam: As a well-established CYP2C19 substrate, the clearance of diazepam is expected to be reduced by (S)-Mephenytoin. researchgate.net

Citalopram (B1669093): The antidepressant citalopram is metabolized enantioselectively, with the (+)-(S)-enantiomer being a key substrate of CYP2C19. nih.gov (S)-Mephenytoin would be expected to inhibit the clearance of (S)-citalopram, similar to how omeprazole does. nih.gov

Imipramine: The N-demethylation of this tricyclic antidepressant is partially mediated by CYP2C19, and its metabolism has been shown to be inhibited by (S)-Mephenytoin in human liver microsomes. nih.gov

The primary role of (S)-Mephenytoin in drug interactions is as a specific inhibitor and substrate of CYP2C19. While some in vitro studies suggest a minor role for CYP1A2 in its metabolism, there is limited evidence to suggest that (S)-Mephenytoin is a significant inhibitor of other major CYP isoforms like CYP1A2, CYP2D6, or CYP3A4 at clinically relevant concentrations. nih.govnih.gov Its utility as a specific phenotyping probe for CYP2C19 is based on the fact that its 4'-hydroxylation is overwhelmingly catalyzed by this single enzyme. pharmgkb.org Therefore, clinically significant drug interactions where (S)-Mephenytoin alters the metabolism of other drugs are predominantly confined to substrates of CYP2C19.

Mechanistic Studies of Drug-Drug Interactions

Mechanistic studies, utilizing both in vitro and in vivo models, have been crucial in elucidating the nature of drug-drug interactions involving (S)-Mephenytoin. researchgate.net These studies differentiate between pharmacokinetic interactions (affecting absorption, distribution, metabolism, or excretion) and pharmacodynamic interactions. researchgate.net

In vitro studies using human liver microsomes and expressed recombinant CYP enzymes are fundamental. frontiersin.org They allow for the precise identification of the enzymes involved (e.g., confirming CYP2C19 as the primary catalyst for 4'-hydroxylation) and the nature of the inhibition (e.g., competitive, non-competitive, or mechanism-based). nih.govfda.gov For example, such studies have determined the IC50 and Ki (inhibition constant) values for various inhibitors like CBD, providing a quantitative measure of their inhibitory potency. researchgate.net

In vivo studies in human subjects provide the clinical context for these in vitro findings. The interaction between mephenytoin and mephobarbital was studied in healthy volunteers with different CYP2C19 metabolic phenotypes. nih.gov This research confirmed that competitive inhibition occurs in humans and that the magnitude of the interaction is greatest in individuals with the highest enzyme activity (extensive metabolizers). nih.gov Similarly, studies on enzyme induction by rifampicin have quantified the increase in (S)-Mephenytoin metabolism, confirming the clinical relevance of this interaction mechanism. nih.gov

These mechanistic approaches are vital for predicting and managing drug interactions, ensuring the safe and effective use of drugs metabolized by polymorphic enzymes like CYP2C19. nih.gov

Table of Mentioned Compounds

Compound Name
(S)-Mephenytoin
4'-hydroxymephenytoin
Cannabidiol (CBD)
Citalopram
Cycloguanil
Diazepam
Diethyldithiocarbamate
Fluconazole
Furafylline
Imipramine
Mephobarbital
Omeprazole
Phenobarbital
Phenytoin
Proguanil (B194036)
Rifampicin
Sulphaphenazole
Ticlopidine

In Vitro-In Vivo Extrapolation of Interaction Data

The extrapolation of in vitro data to predict in vivo drug-drug interactions is a cornerstone of modern drug development, aiming to ensure patient safety and efficacy. nih.gov However, this process is fraught with challenges, including factors like non-specific binding, atypical enzyme kinetics, and the solubility of the interacting drug (effector). doi.org The architectural complexity of the P450 active site, which can feature multiple binding regions, further complicates in vitro-in vivo extrapolation (IVIVE), as inhibition profiles can be highly dependent on the specific interaction between the inhibitor and the substrate. doi.org

For (S)-Mephenytoin, which is primarily metabolized by CYP2C19, predicting its in vivo interactions from in vitro data requires careful consideration of these factors. nih.gov The accuracy of such predictions relies heavily on the quality of the in vitro data and the mathematical models used for extrapolation. nih.gov Miscalculation of the inhibitory potency of a compound in vitro can lead to inaccurate predictions of its in vivo effects, potentially resulting in the premature termination of a safe drug's development or, conversely, the failure to identify a potent inhibitor. nih.gov

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated approach used to simulate and predict DDIs. A PBPK model for phenytoin, a related hydantoin (B18101), was developed to assess its DDIs as both a victim (metabolized by CYP2C9 and CYP2C19) and a perpetrator (inducer of CYP3A4). This model successfully replicated phenytoin's exposure under various conditions and accurately predicted its interactions with drugs like fluconazole and omeprazole, with simulated-to-observed DDI area under the curve (AUC) ratios ranging from 0.89 to 1.25. nih.gov Such models, which integrate in vitro data with physiological parameters, represent a powerful tool for improving the accuracy of IVIVE for compounds like (S)-Mephenytoin.

Role of Substrate Probe Selection in Interaction Profiling

The selection of an appropriate substrate probe is critical for accurately characterizing the inhibition profile of a drug and predicting its DDI potential. doi.org (S)-Mephenytoin is a widely recognized probe for CYP2C19 activity. nih.gov However, its use presents certain challenges, including the relatively low turnover rate to its 4'-hydroxy metabolite, potential for adverse events, and issues with the stability of its metabolites in urine samples, which can complicate phenotyping. doi.orgnih.gov

Recent U.S. Food and Drug Administration (FDA) guidance has suggested alternative in vitro probe substrates for CYP2C19, such as omeprazole and fluoxetine. doi.org Studies comparing the inhibition profiles of a panel of 24 inhibitors against different CYP2C19 substrate probes—(S)-mephenytoin, (R)-omeprazole, (S)-omeprazole, and (S)-fluoxetine—have revealed significant differences. doi.org

Research has shown that (S)-Mephenytoin is, on average, inhibited 5.6-fold more potently than (R)- or (S)-omeprazole and 9.2-fold more potently than (S)-fluoxetine. nih.gov This suggests that the choice of substrate probe can significantly impact the perceived inhibitory potency of a drug. Hierarchical clustering analysis of inhibition data identified three distinct groupings, with (S)-Mephenytoin showing the greatest difference from the other probes. doi.orgnih.gov

Table 1: Comparison of Inhibition Potency (IC50, µM) for Select Inhibitors Against Different CYP2C19 Substrate Probes

Inhibitor(S)-Mephenytoin(S)-Omeprazole(S)-Fluoxetine
Fluvoxamine0.150.682.1
Ticlopidine0.221.23.5
Fluoxetine4.821>50
Sertraline0.95.211
Data derived from a study on the impact of substrate probe selection on in vitro inhibition profiles. doi.org

Advanced Research Topics and Methodologies for S Mephenytoin

Computational Modeling and Docking Studies of (S)-Mephenytoin with Cytochrome P450 Enzymes

Computational approaches, such as molecular modeling and docking studies, are valuable tools for investigating the interactions between drug molecules like (S)-mephenytoin and metabolizing enzymes, particularly the cytochrome P450 (CYP) enzymes. These methods provide insights into the binding modes, catalytic mechanisms, and the impact of enzyme variations on substrate metabolism. acs.orginmegen.gob.mxresearchgate.net

Homology Modeling of CYP2C19 and CYP2C9

Homology modeling is a technique used to build a 3D model of a protein based on the known experimental structure of a related protein (a template). Given the importance of CYP2C19 and CYP2C9 in drug metabolism, including the metabolism of (S)-mephenytoin, homology modeling has been employed to create structural models of these enzymes when experimental structures were not available or to study specific variants. inmegen.gob.mxresearchgate.netniph.go.jpacs.org For instance, homology models of CYP2C9 have been based on the crystal structure of CYP2C5 due to the high sequence similarity between them. inmegen.gob.mxacs.org The availability of crystal structures for CYP2C9 and CYP2C19 has further facilitated computational studies. researchgate.netnih.gov

Prediction of Binding Modes and Catalytic Parameters

Computational docking studies utilize the 3D models of enzymes, such as those generated through homology modeling or obtained from crystal structures, to predict how a ligand like (S)-mephenytoin binds to the enzyme's active site. These studies can predict preferred binding orientations (binding modes) and the key amino acid residues involved in the interaction. acs.orginmegen.gob.mx

Furthermore, computational methods can be used to predict catalytic parameters related to the enzyme-substrate interaction. While predicting precise kinetic values like Km and kcat solely from docking can be challenging, these studies can provide qualitative insights into the potential catalytic activity and the impact of structural variations in the enzyme or substrate on metabolism. acs.orgscience.gov Studies have explored predicting CYP2C19 catalytic parameters for enantioselective oxidations using computational techniques. acs.org

Enantioselective Synthesis and Stereochemical Investigations of Mephenytoin (B154092)

The biological activity and metabolic fate of chiral compounds like mephenytoin are often stereospecific, meaning that different enantiomers can have distinct pharmacological profiles and be metabolized differently. Therefore, the enantioselective synthesis of (S)-mephenytoin and the accurate determination of its stereochemical purity are critical for research and potential therapeutic applications.

Synthetic Routes to (S)-Mephenytoin and its Enantiomers

Various synthetic strategies exist for the preparation of hydantoin (B18101) derivatives, the core structure of mephenytoin. amazonaws.comnih.gov Enantioselective synthesis aims to produce a specific enantiomer in excess. While general routes to hydantoins involve reactions like the Bucherer-Bergs synthesis, obtaining enantiomerically pure (S)-mephenytoin requires specific enantioselective methodologies or the resolution of the racemic mixture. nih.gov Research explores different synthetic routes to access specific enantiomers of chiral compounds. researchgate.netresearch-solution.comacs.org

Stereochemical Purity and its Analytical Determination

Ensuring the stereochemical purity (e.g., enantiomeric excess, ee) of (S)-mephenytoin is paramount for reliable research and any potential pharmaceutical use. Analytical techniques are essential for determining the ratio of enantiomers in a sample. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and validated method for assessing the enantiomeric purity of chiral compounds, including hydantoin derivatives. researchgate.netscribd.comresearchgate.netdaum.net Controlling stereochemical purity is a necessary aspect of drug analysis. researchgate.netgoogle.combvuniversity.edu.in

Pharmacogenomics and Personalized Medicine in the Context of (S)-Mephenytoin Metabolism

Pharmacogenomics investigates the role of genetic variation in influencing drug response. The metabolism of (S)-mephenytoin is a classic example of a pharmacogenetic polymorphism, primarily associated with variations in the CYP2C19 gene. wikipedia.orgcenmed.comtandfonline.comnih.govwapcpjournal.org.ngresearchgate.net

Genetic polymorphisms in CYP2C19 lead to different metabolic phenotypes, such as poor metabolizers, extensive metabolizers, and ultrarapid metabolizers, based on their capacity to 4'-hydroxylate (S)-mephenytoin. cenmed.comnih.govnih.gov The (S)-mephenytoin metabolism assay has historically been used to phenotype individuals for CYP2C19 activity. cenmed.com

Understanding these genetic variations and their impact on (S)-mephenytoin metabolism has significant implications for personalized medicine. tandfonline.comnih.govmedrxiv.orgwapcpjournal.org.ng Identifying an individual's CYP2C19 genotype can help predict their metabolic capacity for (S)-mephenytoin and other drugs metabolized by this enzyme. This information can potentially be used to personalize drug therapy, although (S)-mephenytoin is primarily used as a probe and not typically for therapeutic dosing currently. nih.govfrontiersin.org Research continues to explore the clinical application of CYP2C19 pharmacogenetics towards more personalized medicine approaches for various drugs. nih.govmedrxiv.orgresearchgate.net

Translating Genetic Information to Clinical Management

Genetic variations in the CYP2C19 gene significantly influence the enzyme's activity, leading to different metabolizer phenotypes, including extensive metabolizers (EMs), intermediate metabolizers (IMs), poor metabolizers (PMs), and ultrarapid metabolizers (UMs). ebmconsult.comnih.gov Identifying an individual's CYP2C19 genotype can help predict their metabolic capacity for (S)-Mephenytoin and other CYP2C19 substrates. nih.gov

Translating this genetic information into clinical management involves using CYP2C19 genotyping to inform prescribing decisions, potentially reducing the risk of adverse drug reactions or therapeutic failure. nih.govnih.gov For instance, individuals identified as poor metabolizers may have a reduced ability to metabolize CYP2C19 substrates, which could lead to increased drug concentrations and a higher risk of side effects. nih.govfrontiersin.org Conversely, ultrarapid metabolizers might clear certain drugs too quickly, potentially leading to sub-therapeutic levels. ebmconsult.com

However, the direct translation of genotype to phenotype can be complicated by factors such as drug-drug interactions, which can cause "phenoconversion," where a patient's observed metabolic phenotype differs from that predicted by their genotype alone. frontiersin.orgresearchgate.net Research using (S)-Mephenytoin metabolism as a proxy for CYP2C19 activity in human liver microsomes has investigated the impact of CYP2C19 genotype on drug-drug interactions. frontiersin.org These studies have shown that while the strength of CYP2C19 inhibitors may not be affected by genotype, the consequences of inhibitor-mediated phenoconversion can differ between genotypes. frontiersin.org

Preemptive Genetic Testing and its Implications

Preemptive genetic testing for CYP2C19 aims to identify an individual's metabolizer status before drug administration. nih.govki.se This allows for potentially adjusting drug dosage or selecting alternative medications based on the patient's genetic profile, thereby optimizing drug efficacy and minimizing adverse effects. nih.govnih.gov

The implications of preemptive genetic testing for (S)-Mephenytoin and other CYP2C19 substrates are significant for personalized medicine. frontiersin.orgwapcpjournal.org.ng By identifying poor metabolizers, clinicians can avoid prescribing drugs that are heavily reliant on CYP2C19 for metabolism or use lower doses to prevent toxicity. nih.gov Similarly, identifying ultrarapid metabolizers might prompt the selection of alternative therapies or higher doses for certain prodrugs that require CYP2C19 activation. ebmconsult.com

While the integration of CYP2C19 genetic information into routine clinical decision-making is still evolving, some institutions are beginning to adopt preemptive genotyping. researchgate.net This approach is seen as potentially leading the way in the clinical implementation of pharmacogenomics. researchgate.net

Novel Research Models for Studying (S)-Mephenytoin Metabolism

Studying the complexities of (S)-Mephenytoin metabolism and the impact of genetic variations requires sophisticated research models.

Use of Genetically Engineered Cell Lines (e.g., HepG2 cells with high enzyme expression)

Genetically engineered cell lines, particularly those overexpressing specific cytochrome P450 enzymes like CYP2C19, are valuable tools for studying drug metabolism and interactions in a controlled environment. mdpi.comherabiolabs.com HepG2 cells, derived from human hepatocellular carcinoma, are often used in drug metabolism and hepatotoxicity studies, although they typically have lower endogenous levels of CYP enzymes compared to primary human hepatocytes. mdpi.comoup.comresearchgate.net

To overcome this limitation, HepG2 cells have been genetically modified to stably express specific CYP isoforms, including CYP2C19, at higher levels. mdpi.comherabiolabs.comoup.com These engineered HepG2 transformants exhibit enhanced enzymatic activity for their characteristic substrates, such as (S)-Mephenytoin for CYP2C19. herabiolabs.comoup.com

For example, HepG2 transformants expressing human CYP2C19 have been developed and characterized, demonstrating catalytic activity towards (S)-Mephenytoin 4'-hydroxylation. herabiolabs.comoup.com These cell lines provide a reproducible and convenient in vitro system for investigating the metabolic fate of (S)-Mephenytoin, evaluating the impact of genetic variants, and screening for potential drug interactions affecting CYP2C19 activity. herabiolabs.comoup.com

In Vitro Systems for Drug Metabolism and Interaction Studies

Beyond genetically engineered cell lines, various in vitro systems are employed to study (S)-Mephenytoin metabolism and drug interactions. These include human liver microsomes and recombinant CYP2C19 enzymes. frontiersin.orgresearchgate.netnih.gov

Human liver microsomes, which contain a range of drug-metabolizing enzymes including CYPs, are widely used to assess the metabolic stability of compounds and identify the specific enzymes involved in their biotransformation. frontiersin.orgnih.govresearchgate.net Studies using human liver microsomes have confirmed that CYP2C19 is the primary enzyme responsible for the 4'-hydroxylation of (S)-Mephenytoin. nih.govfrontiersin.orgnih.gov

In vitro drug-drug interaction assays often utilize human liver microsomes or recombinant enzymes with (S)-Mephenytoin as a probe substrate for CYP2C19 activity. nih.govresearchgate.net These assays can quantify the inhibitory or inductive effects of co-administered drugs on CYP2C19-mediated (S)-Mephenytoin metabolism. frontiersin.orgnih.govresearchgate.net High-throughput screening methods using these in vitro systems have been developed to efficiently assess potential drug-drug interactions early in drug discovery. nih.gov

Furthermore, studies using pooled human liver microsomes from donors with known CYP2C19 diplotypes allow for the kinetic analysis of (S)-Mephenytoin metabolism by different genetic variants of the enzyme. researchgate.net This helps to understand the functional consequences of CYP2C19 polymorphisms on metabolic capacity. researchgate.net

Novel in vitro models, such as CYP2C19-knockout human induced pluripotent stem cell-derived hepatocyte-like cells, are also being developed to serve as models for CYP2C19 poor metabolizers, enabling the evaluation of drug safety and effectiveness in this specific phenotype. nih.gov

Q & A

Basic: What is the role of CYP2C19 in (S)-Mephenytoin metabolism, and how is it utilized in pharmacogenetic studies?

Answer:
(S)-Mephenytoin is a probe drug for assessing CYP2C19 activity, which catalyzes its 4'-hydroxylation to 4'-hydroxymephenytoin. This reaction exhibits genetic polymorphism, with distinct metabolic ratios (S/R enantiomer ratio in urine) differentiating poor metabolizers (PMs) from extensive metabolizers (EMs). PMs (CYP2C19*2/*3 alleles) exhibit S/R ratios >0.8 due to impaired hydroxylation, while EMs show ratios <0.7. This metabolic variability underpins studies on drug-drug interactions, population genetics, and personalized medicine .

Methodological Note:

  • Administer 100 mg (S)-Mephenytoin orally, collect 8-hour urine, and quantify enantiomers via gas chromatography (GC).
  • Validate assays using blank urine samples to exclude interference from endogenous compounds or co-administered drugs (e.g., debrisoquin) .

Basic: How is the CYP2C19 phenotype determined using (S)-Mephenytoin in clinical pharmacology studies?

Answer:
Phenotyping involves:

Dosing: Co-administer (S)-Mephenytoin (100 mg) and debrisoquin (10 mg) to subjects.

Urine Analysis: Measure S/R enantiomer ratios via GC. A threshold S/R ratio of 0.8 discriminates PMs (CYP2C19-deficient) from EMs.

Validation: Acidify urine to stabilize 4'-hydroxymephenytoin and prevent false PM classification due to degradation .

Key Data:

  • Stability: Urine samples spiked with racemic mephenytoin remain stable for ~2 years at -20°C (linear regression R²=0.0124, no significant degradation trend) .

Advanced: How can researchers address variability in metabolic ratios across populations or studies?

Answer:
Variability arises from:

  • Genetic Diversity: CYP2C19 allele frequencies differ ethnically (e.g., higher PM prevalence in Asian populations).
  • Analytical Factors: Storage conditions (non-acidified samples degrade 4'-OH metabolites) and co-administered drugs (e.g., debrisoquin may alter urinary pH).
  • Protocol Design: Standardize urine collection intervals (e.g., 0–8 hours post-dose) and use validated GC methods with limits of quantification (10–500 µg/L) .

Contradiction Analysis:

  • Discrepant S/R ratios in older studies may stem from inadequate acidification or non-standardized storage. Modern protocols mitigate these via acidification and -20°C storage .

Advanced: What experimental safeguards ensure accurate enantiomer quantification in metabolic studies?

Answer:

Chromatographic Validation:

  • Use GC with chiral columns to resolve S- and R-mephenytoin peaks.
  • Confirm selectivity by testing interference from metabolites (e.g., dextromethorphan) and endogenous compounds .

Linearity and Precision:

  • Ensure linear response (R² >0.99) across 10–500 µg/L.
  • Intra-day precision should show <15% CV for both enantiomers .

Quality Control:

  • Include spiked QC samples at 25 µg/L and 400 µg/L to monitor assay drift .

Methodological: How should researchers design studies to investigate CYP2C19-mediated drug interactions with (S)-Mephenytoin?

Answer:

  • Cocktail Approach: Co-administer (S)-Mephenytoin with other CYP probes (e.g., caffeine for CYP1A2, dextromethorphan for CYP2D6) to assess isoform-specific interactions.
  • Sample Size: Recruit ≥50 subjects to capture genetic diversity and ensure statistical power for subgroup analyses (e.g., PM vs. EM comparisons).
  • Ethical Considerations: Exclude participants with hepatic/renal impairment or concomitant medications affecting CYP2C19 .

Advanced: What are the limitations of (S)-Mephenytoin as a CYP2C19 probe, and how can they be mitigated?

Answer:
Limitations:

  • Supply Constraints: Reduced clinical use limits commercial availability .
  • Side Effects: Sedation reported in some populations, necessitating dose adjustments or alternative probes (e.g., omeprazole) .
  • Analytical Complexity: Requires specialized GC equipment and expertise.

Mitigation Strategies:

  • Use stable isotope-labeled internal standards to improve assay precision.
  • Collaborate with pharmacogenomic consortia to access pooled samples for validation .

Methodological: How to conduct a meta-analysis of (S)-Mephenytoin phenotyping studies despite heterogeneity in protocols?

Answer:

  • Data Harmonization: Convert S/R ratios to standardized units (e.g., log-transformed values).
  • Subgroup Analysis: Stratify by ethnicity, storage conditions, and assay methodology.
  • Bias Assessment: Use the Newcastle-Ottawa Scale to evaluate study quality, focusing on phenotyping reproducibility and confounding control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.